

GPR35 Agonist 5: A Technical Guide on its Effects on Cellular Proliferation

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Compound of Interest		
Compound Name:	GPR35 agonist 5	
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Abstract

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cancer.[1][2] This technical guide provides an in-depth analysis of a specific weak agonist, **GPR35 agonist 5** (also known as 3,5-dinitro-bisphenol A), and its impact on cellular proliferation. Notably, this compound has been identified as a leachable from polycarbonate cell culture flasks and has been shown to induce cell cycle arrest.[3][4] This document details the current understanding of its mechanism of action, summarizes the key experimental findings, provides methodologies for relevant assays, and visualizes the associated signaling pathways.

Introduction to GPR35

GPR35 is a class A, rhodopsin-like G protein-coupled receptor (GPCR) that is predominantly expressed in immune cells and the gastrointestinal tract. [5] While it remains an orphan receptor, several endogenous and synthetic ligands have been identified. GPR35 is known to couple to multiple G protein families, primarily $G\alpha i/o$ and $G\alpha 12/13$, and can also signal through β -arrestin pathways. Its activation has been linked to both pro- and anti-inflammatory responses, and it is considered a potential therapeutic target for a variety of diseases.

GPR35 Agonist 5 (3,5-Dinitro-bisphenol A)



GPR35 agonist 5 is the compound 3,5-dinitro-bisphenol A. It has been identified as a weak agonist of GPR35. Interestingly, its discovery was prompted by observations of cell growth inhibition in cultures using certain polycarbonate flasks, from which it was found to leach.

Effect on Cellular Proliferation

The primary reported effect of **GPR35 agonist 5** on cellular proliferation is the induction of cell cycle arrest at the G1/G0 phase in Chinese Hamster Ovary (CHO-S) cells. This arrest effectively halts the progression of the cell cycle, thereby inhibiting proliferation.

Quantitative Data

The primary research identifying the effects of 3,5-dinitro-bisphenol A on CHO-S cells indicates a clear growth-inhibitory effect. While the full quantitative data from the original study is not publicly available within the scope of this search, the findings are summarized below.

Cell Line	Compound	Observed Effect	Method	Reference
CHO-S	GPR35 agonist 5 (3,5-dinitro- bisphenol A)	Arrests cells at the G1/G0 phase of the cell cycle.	Cell Cycle Analysis	
CHO-S	GPR35 agonist 5 (3,5-dinitro- bisphenol A)	Subline- and seeding density-dependent growth inhibition.	Cell Proliferation Assays	_

GPR35 Signaling Pathways

Activation of GPR35 can trigger a cascade of intracellular signaling events that are contextand agonist-dependent. The key pathways implicated in GPR35 signaling include G proteindependent and β-arrestin-dependent pathways.

 Gαi/o Pathway: Upon activation, GPR35 can couple to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

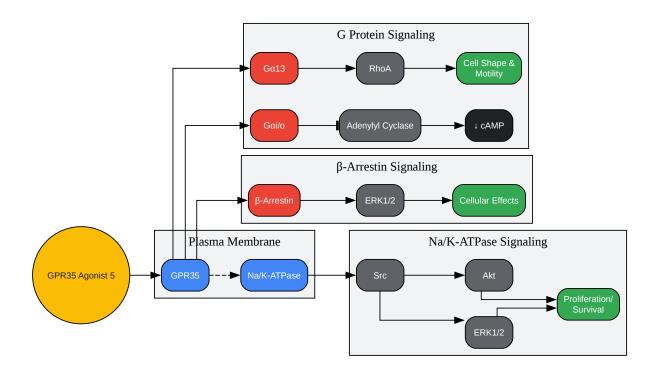




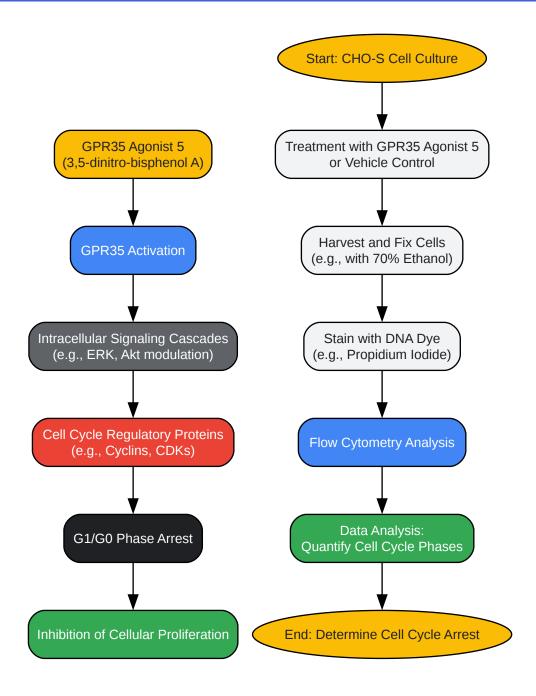


- G α 12/13 Pathway: GPR35 also couples to G α 12/13 proteins, which are known to activate RhoA/Rho kinase signaling, thereby influencing cell shape and motility.
- β-Arrestin Pathway: Agonist binding can promote the recruitment of β-arrestin to the receptor. β-arrestin can act as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of the ERK1/2 pathway.
- Na/K-ATPase Interaction: GPR35 has been shown to interact with the Na/K-ATPase. This interaction can lead to the activation of Src, a non-receptor tyrosine kinase, which can in turn activate downstream pathways such as the ERK1/2 and Akt signaling pathways.









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